N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the triazolothiazole class, characterized by a fused [1,2,4]triazolo[3,4-b][1,3]thiazole core. Its structure features a 3-methylphenyl group attached to the acetamide nitrogen and a 4-methylphenyl substituent at the 5-position of the triazolothiazole ring. Such structural attributes are critical for interactions with biological targets, particularly enzymes or receptors involved in inflammation or microbial pathways .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c1-13-6-8-15(9-7-13)17-11-26-19-22-23-20(24(17)19)27-12-18(25)21-16-5-3-4-14(2)10-16/h3-11H,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXYSRJOCAMWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the 3-methylphenyl and 4-methylphenyl groups through substitution reactions. The final step includes the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazolo-thiazole core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of biological molecules. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolothiazoles and triazolothiadiazoles are structurally analogous heterocyclic systems, differing in the position of sulfur and nitrogen atoms. Below is a comparative analysis of the target compound with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: Methyl vs. Chloro Groups: The target compound’s 4-methylphenyl group at C5 enhances lipophilicity compared to the 4-chlorophenyl analog in , which may improve membrane permeability but reduce electrophilic reactivity . Positional Isomerism: The 3-methylphenyl substituent (target) vs.
Biological Activity Trends :
- Triazolothiadiazoles (e.g., naphthylmethylene derivatives) exhibit broader antimicrobial activity than triazolothiazoles, likely due to increased planarity and π-π stacking capacity .
- Sulfanyl-linked acetamides (target compound and ) show promise in targeting cysteine proteases or thioredoxin reductases due to the -S- bridge’s nucleophilic susceptibility .
Synthesis Methodologies :
- The target compound’s synthesis likely parallels methods in , involving hydrazine hydrate reflux for cyclization and CS₂/KOH for thiolation . This contrasts with ’s propanamide derivatives, which require multi-step coupling under DMF/LiH conditions .
Contradictions and Limitations :
- While triazolothiadiazoles () consistently show herbicidal activity, triazolothiazoles like the target compound lack reported data, creating ambiguity in comparative efficacy .
Biological Activity
N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole and thiazole moiety, which are known for their diverse pharmacological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5OS |
| Molecular Weight | 357.44 g/mol |
| IUPAC Name | This compound |
| InChI Key | [To be determined] |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including the formation of the triazole and thiazole rings through cyclization reactions. Common methods include:
- Cyclization Reactions : Using hydrazine derivatives with appropriate aldehydes or ketones.
- Nucleophilic Substitution : Introducing the methylphenyl group via nucleophilic substitution reactions.
- Coupling Reactions : Often facilitated by palladium catalysts to attach various aromatic groups.
Anticancer Properties
Research indicates that compounds containing triazole and thiazole moieties exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor cell line growth in various cancers such as breast and colon cancer. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In vitro studies demonstrate that it exhibits activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
Enzyme Inhibition
This compound has been associated with the inhibition of various enzymes including:
- Carbonic Anhydrase
- Cholinesterase
These activities suggest potential applications in treating conditions related to enzyme dysregulation.
Study 1: Antitumor Activity
A study conducted by Dubey et al. (2022) focused on triazole derivatives similar to our compound. The results indicated that these compounds could significantly inhibit the growth of human-derived breast cancer cell lines at nanomolar concentrations .
Study 2: Antimicrobial Efficacy
Research published in the European Journal of Medicinal Chemistry highlighted that thiazole derivatives exhibit notable antibacterial activity against Staphylococcus aureus and Escherichia coli . This suggests that our compound may share similar properties due to its structural components.
Study 3: Mechanistic Insights
A review article summarized various mechanisms by which triazoles exert their biological effects, including the modulation of signaling pathways involved in cell survival and apoptosis . This insight is crucial for understanding how this compound might function at a molecular level.
Q & A
Q. Methodological workflow :
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methylphenyl groups at 3.0–3.5 ppm for CH) and acetamide backbone .
- X-ray crystallography : Resolves stereoelectronic effects, such as planarity of the triazolothiazole ring and sulfur-acetamide bond angles .
- Mass spectrometry (MS) : High-resolution MS (e.g., UPLC-qTOF-MS) validates molecular weight (e.g., m/z 434.486 for CHNOFS) .
Validation : Cross-referencing experimental data with computational predictions (e.g., InChIKey) ensures structural fidelity .
Basic: What initial biological screening assays are recommended for this compound?
Q. Primary assays :
- Enzyme inhibition : Test against kinases or oxidoreductases (e.g., 50 µM concentration in kinetic assays) to identify inhibitory activity .
- Antibacterial screening : Use disk diffusion or microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM to assess IC .
Controls : Include reference inhibitors (e.g., doxorubicin) and solvent-only blanks.
Advanced: What reaction mechanisms govern the formation of the triazolothiazole core during synthesis?
The triazolothiazole ring forms via nucleophilic aromatic substitution and cyclocondensation :
- Nucleophilic attack : The thiol group (-SH) on the triazole intermediate reacts with α-haloacetamide derivatives (e.g., chloroacetyl chloride), displacing chloride .
- Cyclization : Intramolecular dehydration under acidic or thermal conditions generates the fused triazolothiazole system .
Key evidence : Kinetic studies show reaction acceleration in polar aprotic solvents (dioxane) due to stabilized transition states . Contradictions in yields (e.g., 60–85%) may arise from competing side reactions, such as over-alkylation .
Advanced: How can synthetic routes be optimized for scalability and reproducibility?
Q. Strategies :
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, stoichiometry, solvent ratios). For example, a 2 factorial design can identify critical interactions between chloroacetyl chloride, TEA, and reaction time .
- Flow chemistry : Continuous-flow systems improve heat/mass transfer, reducing side products (e.g., via Omura-Sharma-Swern oxidation analogs) .
- In-line analytics : Implement HPLC-MS for real-time monitoring of intermediate formation .
Advanced: How do substituent variations on the phenyl and triazolothiazole groups affect bioactivity?
Q. SAR insights :
- Methylphenyl groups : Electron-donating methyl groups enhance membrane permeability (logP ~3.5), increasing cytotoxicity .
- Sulfanyl linker : Replacement with sulfonyl (-SO-) reduces activity, suggesting thioether flexibility is critical for target binding .
- Triazole N-substitution : Bulky groups (e.g., cycloheptyl) decrease solubility but improve selectivity for kinase targets .
Data-driven approach : Compare IC values across analogs (e.g., 3-methylphenyl vs. 4-fluorophenyl derivatives) to map pharmacophore requirements .
Advanced: How can contradictions in reported biological activity data be resolved?
Case example : If one study reports antibacterial activity (MIC 8 µg/mL) while another shows no effect :
- Replicate assays : Control for variables like bacterial strain (ATCC vs. clinical isolates) and growth media .
- Solubility checks : Use DLS to confirm compound dispersion in aqueous buffers; poor solubility may yield false negatives .
- Target engagement : Validate mechanism via proteomics (e.g., identifying protein binding partners) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
